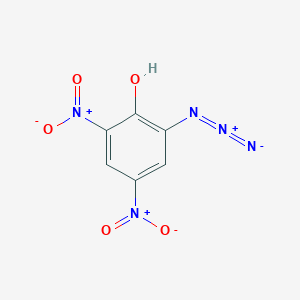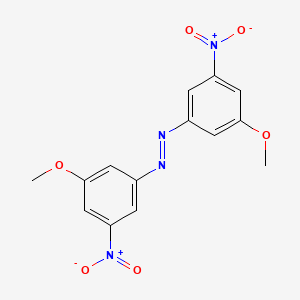
(E)-Bis(3-methoxy-5-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is an organic compound characterized by the presence of two 3-methoxy-5-nitrophenyl groups connected by a diazene (N=N) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-methoxy-5-nitrophenyl)diazene typically involves the coupling of 3-methoxy-5-nitroaniline derivatives under specific conditions. A common method includes:
Diazotization: The 3-methoxy-5-nitroaniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-methoxy-5-nitroaniline under basic conditions to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps are crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions
(E)-Bis(3-methoxy-5-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base.
Major Products
Reduction: Bis(3-methoxy-5-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-Bis(3-methoxy-5-nitrophenyl)diazene depends on its specific application. For example:
Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, disrupting normal cellular functions.
Chemical Reactions: The diazene linkage can undergo photochemical reactions, leading to the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
(E)-Bis(3-methoxyphenyl)diazene: Lacks the nitro groups, which may result in different chemical and biological properties.
(E)-Bis(3-nitrophenyl)diazene: Lacks the methoxy groups, which may affect its solubility and reactivity.
Uniqueness
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for research and industrial applications.
特性
CAS番号 |
24920-72-7 |
|---|---|
分子式 |
C14H12N4O6 |
分子量 |
332.27 g/mol |
IUPAC名 |
bis(3-methoxy-5-nitrophenyl)diazene |
InChI |
InChI=1S/C14H12N4O6/c1-23-13-5-9(3-11(7-13)17(19)20)15-16-10-4-12(18(21)22)8-14(6-10)24-2/h3-8H,1-2H3 |
InChIキー |
XKAQXZBPDYHRFA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


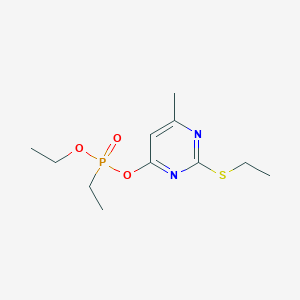
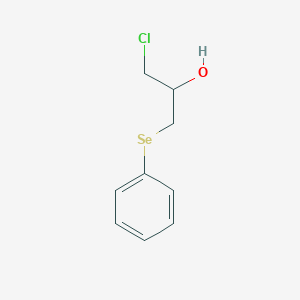
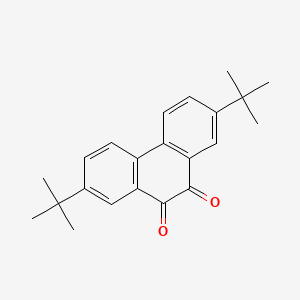



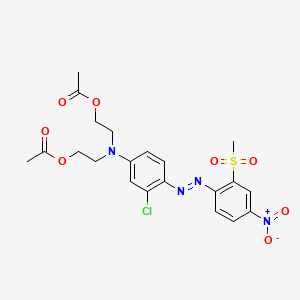
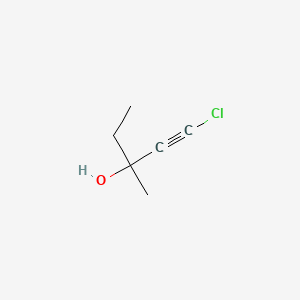
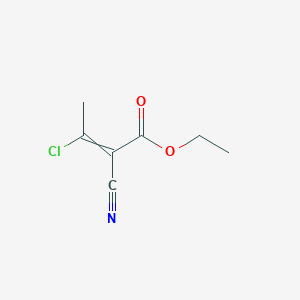
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
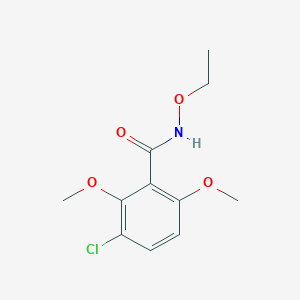
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
